N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of complex molecules like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide often involves multi-step synthetic routes, starting from simpler precursor molecules. For similar compounds, methodologies might include nucleophilic addition reactions, cyclization steps, and functional group transformations under specific conditions to achieve the desired molecular framework (Ghorbani‐Vaghei & Veisi, 2010).
Molecular Structure Analysis
The molecular structure of such a compound can be elucidated using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's molecular geometry, electron distribution, and molecular connectivity, providing insights into its three-dimensional conformation and reactive sites (Evans, Lee, & Thomas, 2008).
Chemical Reactions and Properties
The reactivity of this compound can be influenced by its functional groups and molecular structure. Reactions might include nucleophilic and electrophilic substitutions, redox reactions, and other transformations relevant to its sulfonamide and oxazepine moieties. Understanding these reactions is crucial for further chemical modifications and applications (Murugesan et al., 2000).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are fundamental for the compound's characterization and practical handling. These properties can be affected by the molecular weight, polarity, and intermolecular forces present in the compound (Saitoh et al., 2001).
Chemical Properties Analysis
Chemical properties involve the compound's stability, reactivity under different conditions, and its behavior in the presence of various reagents. Studies on similar compounds have shown that factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions significantly influence these properties (Murugesan et al., 2003).
Scientific Research Applications
Applications in Syndrome of Inappropriate Secretion of Antidiuretic Hormone (SIADH) Treatment
- The compound has been studied for its potential in treating hyponatremia in patients with SIADH. Research indicates that it produces water diuresis and improves hyponatremia, showcasing its therapeutic potential in this domain (Saito et al., 1997).
Environmental and Health Impact Studies
- Its analogs have been identified in environmental samples and human bodily fluids, raising questions about their impact on human health. For instance, the presence of similar brominated flame retardants in maternal serum and breast milk indicates a need for understanding their health effects and exposure routes (Zhou et al., 2014).
Applications in Pain Management
- Variants of the compound have been used to alleviate severe colic pain, showcasing its effectiveness and reliability in pain management (Romero et al., 1976).
Metabolic and Disposition Studies
- Studies have explored its metabolism and disposition in humans, indicating its well-tolerated nature and the predominance of oxidative biotransformation pathways in its metabolism (Shaffer et al., 2008).
Studies on Retinal Toxicity
- Research has documented cases of retinopathy associated with chronic occupational exposure to variants of this compound, highlighting the need for caution in its handling and understanding its toxicity profile (Bernstein et al., 1997).
Cardiac Hemodynamics Studies
- Its applications in studying cardiac hemodynamics have been noted, especially in patients with angina pectoris. It has shown potential in improving hemodynamics and ECG findings during exercise in such patients (Saito et al., 1996).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-11-10-16(12-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQCGCAARFBMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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